N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide
Overview
Description
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide is a chemical compound characterized by its unique structure, which includes a furan ring and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide typically involves the reaction of 2-furylmethylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide and a suitable catalyst to form the thioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thioamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The furan ring may also interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide
- N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide is unique due to its specific combination of a furan ring and a thioamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that other compounds may not.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,3-dimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)7-10(15)14-11(17)13-8-9-5-4-6-16-9/h4-6H,7-8H2,1-3H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREHRVKMZNBGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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